molecular formula C10H11BrO2S B1485688 (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol CAS No. 2165965-66-0

(3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol

Cat. No. B1485688
CAS RN: 2165965-66-0
M. Wt: 275.16 g/mol
InChI Key: XWAVDRANLXWORV-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol, also known as BSPO, is a small molecule that has been gaining attention in the scientific community due to its wide range of applications in various areas of research. BSPO is a synthetic compound that has been used in research studies to explore its potential as a therapeutic agent, a drug delivery system, and a diagnostic tool. In addition, BSPO has been studied for its biochemical and physiological effects.

Scientific Research Applications

(3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol has been studied for its potential applications in various areas of research. It has been investigated as a therapeutic agent, with studies showing that it has the potential to reduce inflammation and oxidative stress. In addition, (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol has been studied as a drug delivery system, with studies showing that it can be used to deliver drugs to specific target sites in the body. Furthermore, (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol has been studied for its potential as a diagnostic tool, with studies showing that it can be used to detect the presence of certain biomarkers in the body.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol is still not fully understood. Studies have shown that (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol is able to interact with various proteins in the body, which may explain its therapeutic and drug delivery effects. In addition, (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol has been shown to act as an antioxidant, which may explain its potential as a diagnostic tool.
Biochemical and Physiological Effects
Studies have shown that (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol has the potential to reduce inflammation and oxidative stress. In addition, (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol has been studied for its potential to modulate the activity of certain enzymes, which may explain its therapeutic and drug delivery effects. Furthermore, (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol has been studied for its potential to increase the activity of certain proteins, which may explain its potential as a diagnostic tool.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol in lab experiments is its low cost and availability. In addition, (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol is relatively simple to synthesize, making it an ideal compound for use in research. However, there are some limitations to using (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol in lab experiments. For instance, its mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations. Furthermore, (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol is a small molecule, meaning that its effects may not be as pronounced as larger molecules.

Future Directions

Given the potential of (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol in various areas of research, there are several potential future directions for research. For instance, further studies could be conducted to investigate the mechanism of action of (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol and to explore its potential as a therapeutic agent, a drug delivery system, and a diagnostic tool. In addition, further studies could be conducted to investigate the biochemical and physiological effects of (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol and to explore its potential as an antioxidant. Finally, further studies could be conducted to investigate the potential of (3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol as a tool for drug discovery and development.

properties

IUPAC Name

(3R,4R)-4-(4-bromophenyl)sulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVDRANLXWORV-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)SC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)SC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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